(Z)-3-(4-(benzyloxy)-3-methoxyphenyl)-2-cyanoprop-2-enethioamide
Description
Properties
IUPAC Name |
(Z)-2-cyano-3-(3-methoxy-4-phenylmethoxyphenyl)prop-2-enethioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c1-21-17-10-14(9-15(11-19)18(20)23)7-8-16(17)22-12-13-5-3-2-4-6-13/h2-10H,12H2,1H3,(H2,20,23)/b15-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUOQCQZGZHRPSY-DHDCSXOGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C(C#N)C(=S)N)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C(/C#N)\C(=S)N)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(4-(benzyloxy)-3-methoxyphenyl)-2-cyanoprop-2-enethioamide typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxy-3-methoxybenzaldehyde and benzyl bromide.
Formation of Benzyloxy Intermediate: The first step involves the protection of the hydroxyl group of 4-hydroxy-3-methoxybenzaldehyde by reacting it with benzyl bromide in the presence of a base like potassium carbonate to form 4-(benzyloxy)-3-methoxybenzaldehyde.
Knoevenagel Condensation: The next step is the Knoevenagel condensation of 4-(benzyloxy)-3-methoxybenzaldehyde with malononitrile in the presence of a base such as piperidine to form (Z)-3-(4-(benzyloxy)-3-methoxyphenyl)-2-cyanoprop-2-enal.
Thioamide Formation: Finally, the (Z)-3-(4-(benzyloxy)-3-methoxyphenyl)-2-cyanoprop-2-enal is reacted with a thioamide source, such as ammonium thiocyanate, under acidic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques such as crystallization and chromatography would be essential to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the nitrile group, converting it into primary amines under suitable conditions.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Benzyloxy group oxidation yields 4-(benzyloxy)-3-methoxybenzoic acid.
Reduction: Nitrile group reduction produces (Z)-3-(4-(benzyloxy)-3-methoxyphenyl)-2-aminoprop-2-enethioamide.
Substitution: Halogenation results in compounds like 4-(benzyloxy)-3-methoxy-2-chlorophenyl derivatives.
Scientific Research Applications
Pharmacological Applications
-
Antitumor Activity :
- Recent studies indicate that thioamide derivatives exhibit significant antitumor properties. For instance, compounds similar to (Z)-3-(4-(benzyloxy)-3-methoxyphenyl)-2-cyanoprop-2-enethioamide have been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and inhibiting metastasis .
- In hepatocellular carcinoma (HCC) models, related compounds have demonstrated the ability to downregulate key proteins involved in tumor progression, such as p53 and MMP-9, thereby reducing metastatic potential .
- Antimicrobial Properties :
- Anti-inflammatory Effects :
Case Studies
- Hepatocellular Carcinoma Research :
- Antimicrobial Testing :
Mechanism of Action
The mechanism by which (Z)-3-(4-(benzyloxy)-3-methoxyphenyl)-2-cyanoprop-2-enethioamide exerts its effects depends on its interaction with molecular targets. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The presence of the benzyloxy and methoxy groups can enhance binding affinity through hydrophobic interactions and hydrogen bonding.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Comparison
The compound shares structural motifs with several phenylpropenamide derivatives and natural product intermediates. Key analogs include:
Functional Group Analysis
- Thioamide vs. This substitution is critical in drug design, as seen in antithyroid drugs like methimazole .
- Benzyloxy vs. Hydroxy: The benzyloxy group in the target compound increases steric bulk and lipophilicity compared to phenolic hydroxyl groups (e.g., in FDB018420), which may enhance blood-brain barrier penetration but reduce water solubility .
Physicochemical Properties
Research Findings and Implications
- Structure-Activity Relationship (SAR) : The Z-configuration and thioamide group may enhance binding to cysteine proteases or kinases compared to E-isomers or amide analogs .
- Unanswered Questions: No direct data on the target compound’s toxicity or metabolic stability; further in vitro assays are required.
Biological Activity
(Z)-3-(4-(benzyloxy)-3-methoxyphenyl)-2-cyanoprop-2-enethioamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, emphasizing its pharmacological implications.
Synthesis
The synthesis of this compound involves several steps, typically starting from readily available precursors. The compound can be synthesized through a condensation reaction involving appropriate aldehydes and amines under controlled conditions. The yield and purity of the synthesized compound are critical for subsequent biological testing.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives such as 2-(4-Benzyloxy-3-methoxyphenyl)-5-(carbethoxyethylene)-7-methoxy-benzofuran (BMBF) have shown significant anti-metastatic effects in hepatocellular carcinoma (HCC) cell lines. BMBF was found to suppress cell proliferation and migration, indicating that similar compounds may exhibit comparable activities due to structural similarities .
The mechanism by which these compounds exert their effects often involves modulation of key signaling pathways associated with cancer progression. For example, BMBF was observed to upregulate E-cadherin while downregulating vimentin, Slug, and MMP9—markers associated with epithelial-mesenchymal transition (EMT) and metastasis . Such findings suggest that this compound may similarly influence these pathways.
Case Studies
- Case Study on HCC : A study investigated the effects of BMBF on HCC cell lines with mutated p53 genes. The results indicated a significant reduction in cell motility and changes in cellular morphology after treatment with non-cytotoxic concentrations of BMBF. This suggests a potential therapeutic application for compounds structurally related to this compound in liver cancer treatment .
- In Vitro Studies : In vitro assays demonstrated that compounds similar to this compound could inhibit various cancer cell lines' growth, highlighting their potential as anticancer agents.
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
